Synthetic Accessibility: High-Yield One-Step Synthesis vs. Multi-Step Analog Routes
A 2023 publication reports a one-step synthesis of 3-(Dibenzylamino)azepan-2-one in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with the synthesis of related 3-aminocaprolactam derivatives, which often require multi-step sequences involving protection/deprotection and cyclization, yielding lower overall efficiencies [2].
| Evidence Dimension | Synthetic Yield and Step Count |
|---|---|
| Target Compound Data | Quantitative yield (≈100%) in one synthetic step |
| Comparator Or Baseline | Generic 3-aminocaprolactam derivatives: typically multi-step synthesis, variable yields (no single standard value) |
| Quantified Difference | Step count reduction (1 vs. multiple); yield advantage (quantitative vs. variable) |
| Conditions | Vilsmeier reaction conditions (DMF, POCl3) as per Molbank 2023, M1654 |
Why This Matters
This high-yield, single-step synthesis ensures reliable, cost-effective procurement and reduces batch-to-batch variability, a critical factor for large-scale medicinal chemistry campaigns.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One-Step Synthesis of 3-(Dibenzylamino)azepan-2-one in Quantitative Yield under Adapted Vilsmeier Conditions. Molbank 2023, 2023, M1654. View Source
- [2] Grainger, D. J. et al. 3-Aminocaprolactam compounds for treating inflammatory disorders. US Patent US8497261B2, 2013. View Source
